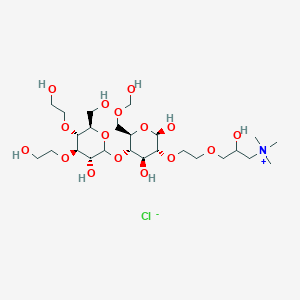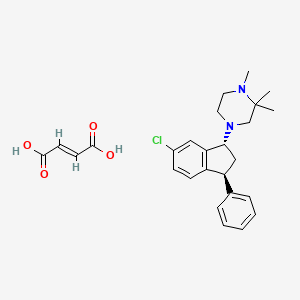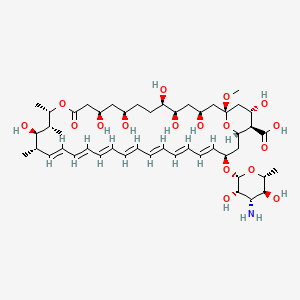
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is a metabolite of Amitriptyline . Amitriptyline is a tricyclic antidepressant used to treat a number of mental disorders including anxiety, psychosis, attention deficit hyperactivity disorder, and bipolar disorder .
Synthesis Analysis
The synthesis of glucuronides, such as Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate, involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The most efficient and cost-effective conversion to the glucuronide(s) of interest is determined before proceeding to scale-up synthesis .Molecular Structure Analysis
The molecular formula of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is C40H52F3NO12S . Its molecular weight is 827.9 .Mechanism of Action
Safety and Hazards
Amitriptyline, the parent compound, has several side effects including dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects include allergic reactions, mood or behavior changes, anxiety, panic attacks, trouble sleeping, signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, pounding heartbeats or fluttering in your chest, confusion, hallucinations, a seizure (convulsions), painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever, chills, sore throat, mouth sores .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate involves the protection of the amine group of Amitriptyline followed by glucuronidation and esterification. The resulting compound is then treated with triisopropylamine and trifluoromethanesulfonic acid to form the final product.", "Starting Materials": [ "Amitriptyline", "Glucuronic acid", "Methyl iodide", "Triisopropylamine", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Amitriptyline is protected by reaction with methyl iodide to form Amitriptyline methyl ether", "The protected amine group of Amitriptyline methyl ether is then glucuronidated using glucuronic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)", "The resulting compound, Amitriptyline N-glucuronide methyl ether, is then esterified using methanol and a catalyst such as sulfuric acid", "The final product, Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester, is formed by treatment of Amitriptyline N-glucuronide methyl ether with triisopropylamine and trifluoromethanesulfonic acid" ] } | |
CAS RN |
1207167-94-9 |
Molecular Formula |
C₄₀H₅₂F₃NO₁₂S |
Molecular Weight |
827.9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)
![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)